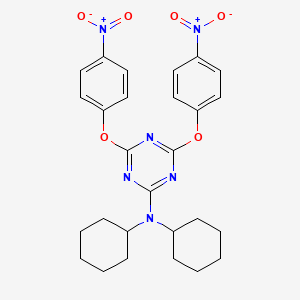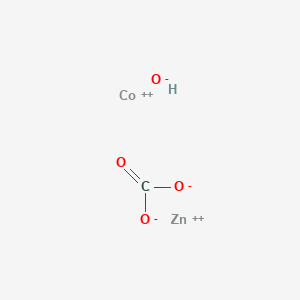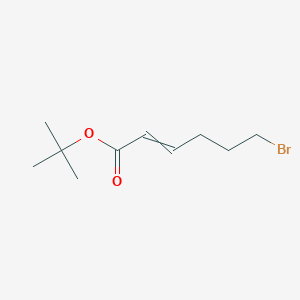![molecular formula C13H25NOSi B14272602 5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile CAS No. 138009-35-5](/img/structure/B14272602.png)
5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile is a chemical compound that features a silyl ether protecting group. Silyl ethers are commonly used in organic synthesis to protect hydroxyl groups due to their stability under various reaction conditions . This compound is particularly useful in synthetic organic chemistry for its ability to mask the reactivity of alcohols, allowing for selective reactions on other functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The nitrile group is introduced through a subsequent reaction with an appropriate nitrile precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile undergoes various types of chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Fluoride sources like TBAF are used in aprotic solvents like THF (tetrahydrofuran) at room temperature.
Major Products Formed
Applications De Recherche Scientifique
5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile is widely used in scientific research for various applications:
Mécanisme D'action
The mechanism of action of 5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile involves the protection of hydroxyl groups through the formation of a silyl ether bond. This bond is stable under a variety of reaction conditions, preventing the hydroxyl group from participating in unwanted side reactions . The silyl ether can be selectively removed using fluoride ions, allowing for subsequent functionalization of the hydroxyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyloxyacetaldehyde: Another silyl ether used for protecting hydroxyl groups in organic synthesis.
tert-Butyldiphenylsilyl ether: Offers increased stability towards acidic conditions compared to tert-butyldimethylsilyl ethers.
Trimethylsilyl ether: Commonly used but less stable compared to tert-butyldimethylsilyl ethers.
Uniqueness
5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile is unique due to its combination of a silyl ether protecting group and a nitrile functional group. This allows for selective protection and subsequent functionalization, making it highly valuable in complex organic syntheses .
Propriétés
Numéro CAS |
138009-35-5 |
|---|---|
Formule moléculaire |
C13H25NOSi |
Poids moléculaire |
239.43 g/mol |
Nom IUPAC |
5-[tert-butyl(dimethyl)silyl]oxy-4-methylhex-2-enenitrile |
InChI |
InChI=1S/C13H25NOSi/c1-11(9-8-10-14)12(2)15-16(6,7)13(3,4)5/h8-9,11-12H,1-7H3 |
Clé InChI |
ZWJWJXBSWYTWQV-UHFFFAOYSA-N |
SMILES canonique |
CC(C=CC#N)C(C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


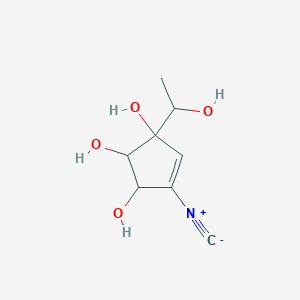

![1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene]](/img/structure/B14272526.png)

![1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14272534.png)

![3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14272554.png)
![N-{2-[(Z)-(2-Amino-1,3,3-tricyanoprop-2-en-1-ylidene)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14272564.png)
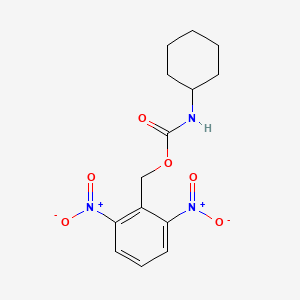
![2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-](/img/structure/B14272588.png)
